An In-Depth Technical Guide to the Physicochemical Properties of 4-(3-Methylpyridin-2-YL)morpholine
An In-Depth Technical Guide to the Physicochemical Properties of 4-(3-Methylpyridin-2-YL)morpholine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Promising Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores into novel molecular architectures is a cornerstone of rational drug design. The compound 4-(3-Methylpyridin-2-YL)morpholine emerges as a molecule of significant interest, wedding the biological relevance of the pyridine nucleus with the favorable pharmacokinetic profile often imparted by the morpholine moiety. While this specific molecule is not extensively characterized in publicly available literature, its constituent parts are ubiquitous in pharmaceuticals. Pyridine derivatives are integral to a vast array of therapeutic agents, and the morpholine ring is a common feature in numerous approved drugs, valued for its ability to improve solubility and metabolic stability.
This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in 4-(3-Methylpyridin-2-YL)morpholine. In the absence of direct experimental data, this document provides a robust predictive analysis of its core physicochemical properties. These predictions are grounded in the well-documented characteristics of its constituent fragments, 3-methylpyridine and morpholine. Furthermore, this guide outlines detailed, field-proven experimental protocols for the empirical determination of these properties, establishing a self-validating framework for future research and development.
Predicted Physicochemical Properties: A Data-Driven Estimation
The physicochemical properties of a compound are paramount as they govern its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the predicted and calculated properties of 4-(3-Methylpyridin-2-YL)morpholine, derived from the known values of 3-methylpyridine and morpholine.
| Property | Predicted/Calculated Value for 4-(3-Methylpyridin-2-YL)morpholine | 3-Methylpyridine | Morpholine | Rationale for Prediction/Calculation |
| Molecular Formula | C10H14N2O | C6H7N[1] | C4H9NO[2] | Direct summation of atoms from the constituent parts. |
| Molecular Weight | 178.23 g/mol | 93.13 g/mol [1][3] | 87.12 g/mol [2] | Calculated from the molecular formula. |
| Physical State | Predicted to be a liquid or low-melting solid at room temperature | Colorless to light yellow liquid[1] | Colorless liquid[2][4] | The increased molecular weight and potential for intermolecular interactions compared to its precursors might lead to a solid state, but the non-planar nature of the morpholine ring could also result in a liquid. |
| Melting Point | Estimated to be in the range of 20-40 °C | -18.3 °C to -19.4 °C[1] | -5 °C[2] | Expected to be higher than both precursors due to increased molecular weight and van der Waals forces. |
| Boiling Point | Estimated to be > 200 °C | 143-144.1 °C[1][5] | 129 °C[2] | A significant increase is expected due to the substantial increase in molecular weight and polarity. |
| Solubility in Water | Predicted to be moderately soluble | Miscible[3][5] | Miscible[2] | While both precursors are miscible with water, the combined, larger molecule may have reduced but still significant aqueous solubility due to the presence of the polar morpholine and the nitrogen atom in the pyridine ring. |
| pKa (of the pyridinium ion) | Estimated to be in the range of 6.0 - 7.0 | ~5.97 (for the conjugate acid of 3-methylpyridine) | 8.36 (for the conjugate acid of morpholine)[2] | The electron-donating effect of the morpholine nitrogen is expected to slightly increase the basicity of the pyridine nitrogen compared to 3-methylpyridine. |
Proposed Experimental Protocols for Property Verification
To move from prediction to empirical fact, the following standardized experimental protocols are recommended. These methods are designed to provide accurate and reproducible data, forming a self-validating system for the characterization of 4-(3-Methylpyridin-2-YL)morpholine.
Melting Point Determination
Causality: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting point range (typically 0.5-1.0°C) is indicative of a pure compound, while impurities tend to depress and broaden the melting range.
Methodology: Capillary Method [6]
-
Sample Preparation: A small amount of the solid sample is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is attached to a thermometer, and both are placed in a melting point apparatus (such as a Thiele tube or a digital melting point device).[7][8]
-
Heating: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[8]
-
Replicate: The determination should be repeated at least twice to ensure reproducibility.
Diagram of Melting Point Determination Workflow
Caption: Workflow for Melting Point Determination.
Boiling Point Determination
Causality: The boiling point, the temperature at which a liquid's vapor pressure equals the external pressure, is a key characteristic for identifying and assessing the purity of a liquid.[9]
Methodology: Micro Boiling Point Determination [7][10]
-
Sample Preparation: A small volume (a few milliliters) of the liquid sample is placed in a small test tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is placed open-end-down into the test tube containing the liquid.
-
Apparatus Setup: The test tube is attached to a thermometer and heated in a suitable bath (e.g., paraffin oil or a heating block).[9][10]
-
Heating and Observation: The bath is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed.[7]
-
Boiling Point Reading: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[7]
Diagram of Boiling Point Determination Workflow
Caption: Workflow for Micro Boiling Point Determination.
Aqueous Solubility Determination
Causality: Aqueous solubility is a critical determinant of a drug's bioavailability. It is influenced by the polarity, molecular size, and the presence of ionizable functional groups.[11][12]
Methodology: Qualitative and Semi-Quantitative Analysis [13][14]
-
Initial Test: To a small, known amount of the compound (e.g., 10 mg) in a test tube, add a small volume of water (e.g., 1 mL) in portions, with vigorous shaking after each addition.[14]
-
Observation: Observe if the compound dissolves completely.
-
pH Measurement: If the compound dissolves, test the pH of the solution with pH paper or a pH meter to determine if the compound is acidic, basic, or neutral in solution.[12]
-
Solubility in Acid and Base: If the compound is insoluble in water, test its solubility in 5% aqueous HCl and 5% aqueous NaOH.[12][13] Solubility in acid suggests a basic compound (like an amine), while solubility in a base suggests an acidic compound.
Diagram of Aqueous Solubility Testing Logic
Caption: Logical Flow for Aqueous Solubility Determination.
pKa Determination
Causality: The pKa value indicates the strength of an acid or base and is crucial for predicting the ionization state of a drug at a given pH, which in turn affects its absorption, distribution, and target engagement.[15][16]
Methodology: Potentiometric Titration [16][17]
-
Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent (e.g., water or a water-co-solvent mixture) to a known concentration (e.g., 1 mM).[16][17]
-
Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.[17]
-
Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments.[16]
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: The pKa is determined from the titration curve. It is the pH at which half of the compound is protonated. This can be found at the midpoint of the steepest part of the curve or by analyzing the first and second derivatives of the curve.[18]
Diagram of pKa Determination by Potentiometric Titration
Caption: Workflow for pKa Determination via Potentiometric Titration.
Spectroscopic Characterization
For unambiguous structure confirmation and to provide a reference for future synthetic batches, the following spectroscopic analyses are essential.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity of the 3-methylpyridine and morpholine rings.[19][20]
-
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the compound.[21][22] Fragmentation patterns can provide further structural insights.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR will identify the characteristic vibrational frequencies of the functional groups present, such as the C-N and C-O bonds of the morpholine ring and the aromatic C=C and C=N bonds of the pyridine ring.[23][24]
Discussion: Implications for Drug Development
The predicted physicochemical properties of 4-(3-Methylpyridin-2-YL)morpholine suggest a promising profile for a drug candidate. Its estimated moderate water solubility is a favorable starting point for achieving adequate bioavailability. The predicted pKa in the physiological range implies that the compound will exist in both ionized and non-ionized forms at physiological pH, which can be advantageous for both solubility and membrane permeability.
The presence of the 3-methylpyridine moiety offers a handle for further structural modifications to fine-tune electronic properties and potential target interactions. The morpholine ring is expected to confer a degree of metabolic stability and favorable ADME properties.
The experimental verification of these predicted properties is a critical next step. The outlined protocols provide a clear and robust pathway for obtaining the necessary data to confidently advance 4-(3-Methylpyridin-2-YL)morpholine in a drug discovery pipeline.
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